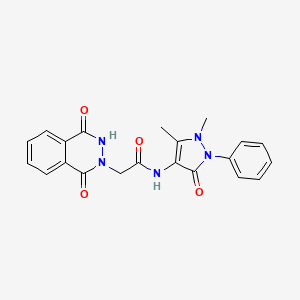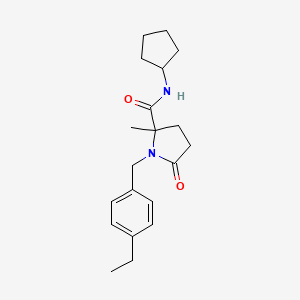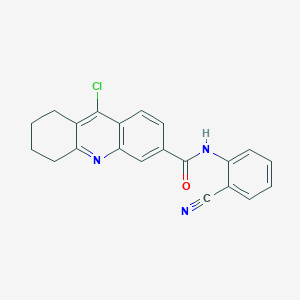![molecular formula C18H16F2N2O3 B10807800 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807800.png)
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound featuring a difluoromethoxy group, a phenyl ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone typically involves multiple steps:
-
Formation of the Difluoromethoxy Phenyl Intermediate: A common method is the reaction of 4-hydroxybenzaldehyde with difluoromethylating agents such as difluoromethyl phenyl sulfone under basic conditions .
-
Condensation Reaction: : The difluoromethoxy phenyl intermediate is then subjected to a condensation reaction with an appropriate amine to form the imine derivative. This step often requires mild acidic conditions to facilitate the formation of the imine bond.
-
Coupling with Indole Derivative: : The final step involves coupling the imine derivative with an indole derivative. This can be achieved through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor modulation, which are valuable in therapeutic applications.
Medicine
Due to its structural features, the compound could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity, while the indole moiety could facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-[(Z)-[4-(trifluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone: Similar structure but with a trifluoromethoxy group.
2-[(Z)-[4-(methoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone: Similar structure but with a methoxy group.
Uniqueness
The presence of the difluoromethoxy group in 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents, potentially offering advantages in terms of potency, selectivity, and metabolic stability.
Properties
Molecular Formula |
C18H16F2N2O3 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C18H16F2N2O3/c19-18(20)25-15-7-5-13(6-8-15)11-21-24-12-17(23)22-10-9-14-3-1-2-4-16(14)22/h1-8,11,18H,9-10,12H2/b21-11- |
InChI Key |
WWKIBLZAKDSVIX-NHDPSOOVSA-N |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)CO/N=C\C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CON=CC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(2-methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10807717.png)

![3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-N,N,1-trimethyl-4-oxo-1,4-dihydroquinoline-6-sulfonamide](/img/structure/B10807730.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B10807738.png)
![1-(4-chlorobenzoyl)-N-[4-(dimethylsulfamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B10807740.png)
![N-(3-ethylphenyl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10807745.png)

![N-cyclopentyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807761.png)

![1-[(2-chlorophenyl)methyl]-N-cyclopentyl-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807769.png)
![2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807771.png)
![N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807775.png)
![Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate](/img/structure/B10807781.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B10807799.png)
